K189 Monomethylation Enhances SET7/9 Binding Affinity
The equilibrium dissociation constant (KD) of SET7/9 for the wild-type TAF10 peptide (residues 185–197; Ac-SKSK189DRKYTL-NH2) is 4.9 ± 0.20 μM. Monomethylation of the target lysine residue (K189me1) reduces the KD to 4.0 ± 0.36 μM, representing a 0.9 μM increase in binding affinity [1]. In contrast, the SET7/9 Y305F mutant exhibits a KD of 1.3 ± 0.10 μM for the wild-type peptide, which further decreases to 0.62 ± 0.065 μM for the K189me1 peptide [1].
| Evidence Dimension | Binding affinity (KD) of SET7/9 for TAF10 peptide variants |
|---|---|
| Target Compound Data | WT TAF10 (K189): 4.9 ± 0.20 μM |
| Comparator Or Baseline | WT TAF10 (K189me1): 4.0 ± 0.36 μM; Y305F mutant (K189): 1.3 ± 0.10 μM; Y305F mutant (K189me1): 0.62 ± 0.065 μM |
| Quantified Difference | 0.9 μM (WT vs. K189me1); 3.6 μM (WT vs. Y305F WT); 4.28 μM (WT vs. Y305F K189me1) |
| Conditions | Isothermal titration calorimetry (ITC) in 50 mM HEPES, pH 7.8, 100 mM NaCl, 1.0 mM TCEP, at 25°C [1]. |
Why This Matters
These data provide a quantitative basis for selecting the appropriate TAF10 peptide variant (wild-type, pre-methylated, or mutant) when designing SET7/9 assays to achieve desired binding affinities.
- [1] Del Rizzo, P. A., Couture, J.-F., Dirk, L. M., Strunk, B. S., Roiko, M. S., Brunzelle, J. S., & Trievel, R. C. (2010). SET7/9 catalytic mutants reveal the role of active site water molecules in lysine multiple methylation. Journal of Biological Chemistry, 285(41), 31849-31858. DOI: 10.1074/jbc.M110.157735. Table 1. View Source
